Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-
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Overview
Description
Benzonitrile, 4,4’-[1,4-naphthalenediylbis(oxy)]bis- is a chemical compound with the molecular formula C24H14N2O2 and a molecular weight of 362.38 g/mol It is characterized by the presence of benzonitrile groups connected through a naphthalene core via ether linkages
Preparation Methods
The synthesis of Benzonitrile, 4,4’-[1,4-naphthalenediylbis(oxy)]bis- typically involves the reaction of 4-hydroxybenzonitrile with 1,4-dibromonaphthalene under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the benzonitrile and naphthalene units.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Benzonitrile, 4,4’-[1,4-naphthalenediylbis(oxy)]bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction of the nitrile groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, resulting in the formation of primary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzylamine derivatives.
Scientific Research Applications
Benzonitrile, 4,4’-[1,4-naphthalenediylbis(oxy)]bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may possess biological activity that could be harnessed for therapeutic purposes.
Industry: It is used in the production of advanced materials, including polymers and resins, due to its stability and structural properties.
Mechanism of Action
The mechanism of action of Benzonitrile, 4,4’-[1,4-naphthalenediylbis(oxy)]bis- involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzonitrile, 4,4’-[1,4-naphthalenediylbis(oxy)]bis- can be compared with other similar compounds, such as:
Benzonitrile, 4,4’-[1,5-naphthalenediylbis(oxy)]bis-: This compound has a similar structure but with a different naphthalene linkage position, which can affect its chemical properties and reactivity.
4,4’-[Naphthalene-2,7-diylbis(oxy)]dianiline: This compound contains aniline groups instead of nitrile groups, leading to different chemical behavior and applications.
The uniqueness of Benzonitrile, 4,4’-[1,4-naphthalenediylbis(oxy)]bis- lies in its specific structural arrangement, which imparts distinct chemical and physical properties that can be exploited in various scientific and industrial applications.
Properties
CAS No. |
194232-66-1 |
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Molecular Formula |
C24H14N2O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-[4-(4-cyanophenoxy)naphthalen-1-yl]oxybenzonitrile |
InChI |
InChI=1S/C24H14N2O2/c25-15-17-5-9-19(10-6-17)27-23-13-14-24(22-4-2-1-3-21(22)23)28-20-11-7-18(16-26)8-12-20/h1-14H |
InChI Key |
FIQRLKBVWBALOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC3=CC=C(C=C3)C#N)OC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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